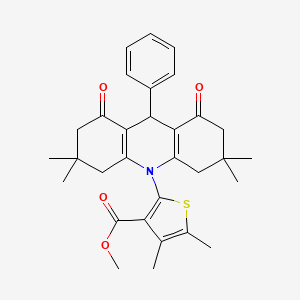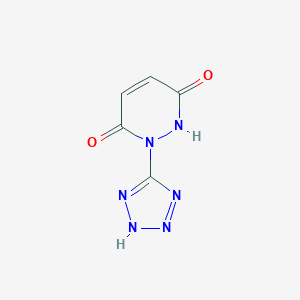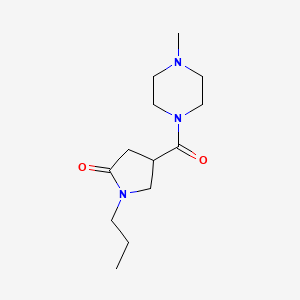![molecular formula C22H20N2O2S B5985583 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone](/img/structure/B5985583.png)
1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone is a complex organic compound that features a unique combination of acenaphthylene, thiazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which is then functionalized to introduce the thiazole and piperidine groups. Key steps may include:
Acenaphthylene Functionalization:
Thiazole Formation: The thiazole ring can be synthesized via the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Piperidine Introduction: The piperidine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the functionalized acenaphthylene-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties could play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.
類似化合物との比較
Similar Compounds
1,2-Dihydroacenaphthylen-5-yl (phenyl)methanone: This compound shares the acenaphthylene core but lacks the thiazole and piperidine groups.
1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-one: Another related compound with a simpler structure, featuring only the acenaphthylene and ethanone moieties.
Uniqueness
1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone is unique due to its combination of three distinct functional groups, which may confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
特性
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(16-4-2-10-24(11-16)22(26)19-12-27-13-23-19)18-9-8-15-7-6-14-3-1-5-17(18)20(14)15/h1,3,5,8-9,12-13,16H,2,4,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHMMGKRIGQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)

![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5985547.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[2-[2-(1-bromonaphthalen-2-yl)oxyethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)

![(2-Bromophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B5985597.png)
